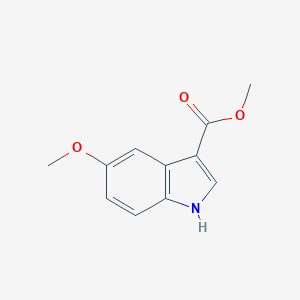

5-méthoxy-1H-indole-3-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 5-methoxy-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methoxy group at the 5-position and a carboxylate ester at the 3-position of the indole ring. It is a crystalline, colorless substance with specific odors, commonly used in various chemical and biological applications.

Applications De Recherche Scientifique

Methyl 5-methoxy-1H-indole-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a reactant in the synthesis of inhibitors for protein kinases and other enzymes.

Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its role in developing new therapeutic agents for various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Methyl 5-methoxy-1H-indole-3-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. The pharmacokinetics of indole derivatives can vary widely depending on the specific compound . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it produces. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol yields the corresponding indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including methyl 5-methoxy-1H-indole-3-carboxylate, often involves optimized Fischer indole synthesis. The process is scaled up to ensure high yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts alkylation and acylation reactions use catalysts like aluminum chloride.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and amines.

Substitution: Various substituted indole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl indole-5-carboxylate

- Methyl indole-3-carboxylate

- 5-Methoxyindole-3-carboxaldehyde

Uniqueness

Methyl 5-methoxy-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits unique reactivity and potential therapeutic applications .

Activité Biologique

Methyl 5-methoxy-1H-indole-3-carboxylate (MMICA) is an indole derivative that has garnered attention for its diverse biological activities, particularly in neuroprotection, anticancer effects, and antioxidant properties. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of MMICA, supported by relevant case studies and research findings.

1. Synthesis of Methyl 5-Methoxy-1H-Indole-3-Carboxylate

The synthesis of MMICA typically involves the reaction of 5-methoxyindole with appropriate carboxylic acid derivatives. A common method includes refluxing the indole with thionyl chloride and methanol to form the methyl ester. The reaction conditions are optimized to yield high purity and yield of the desired compound, often confirmed by NMR spectroscopy .

2.1 Neuroprotective Effects

Research has highlighted the neuroprotective properties of MMICA and its derivatives. A study demonstrated that compounds derived from indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid exhibited significant neuroprotection against oxidative stress in neuronal cell lines such as SH-SY5Y. These compounds were shown to inhibit lipid peroxidation and reduce superoxide generation, indicating their potential in treating neurodegenerative diseases like Parkinson's .

Table 1: Neuroprotective Effects of MMICA Derivatives

| Compound | Cell Line | Neuroprotective Activity | IC50 (µM) |

|---|---|---|---|

| MMICA | SH-SY5Y | Strong | >150 |

| IPA Derivative | SH-SY5Y | Moderate | <50 |

| 5MICA Derivative | SH-SY5Y | Strong | <30 |

2.2 Anticancer Activity

MMICA has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that MMICA exhibits cytotoxic effects on MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and disruption of microtubule dynamics .

Table 2: Anticancer Activity of MMICA

| Cell Line | Compound | Cytotoxicity (GI50 µM) |

|---|---|---|

| MCF-7 | MMICA | 10 |

| HeLa | MMICA | 15 |

| A549 | MMICA | 20 |

2.3 Antioxidant Properties

The antioxidant activity of MMICA has also been a focal point in research. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells. Studies indicate that methoxy substitutions enhance the electron-donating ability of the indole ring, thereby improving its antioxidant capacity .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A recent study investigated the effects of MMICA derivatives in mouse models of Parkinson's disease, where they were administered prior to inducing neurotoxicity through oxidative stress agents. The results indicated that these compounds significantly improved motor functions and reduced neuroinflammation markers compared to control groups .

Case Study 2: Anticancer Efficacy Against Breast Cancer

In a controlled laboratory setting, MMICA was tested against MCF-7 cells alongside standard chemotherapeutics. The results showed that while traditional drugs had a certain efficacy, MMICA exhibited a synergistic effect when combined with these agents, enhancing overall cytotoxicity .

4. Conclusion

Methyl 5-methoxy-1H-indole-3-carboxylate is a promising compound with multifaceted biological activities including neuroprotection, anticancer effects, and antioxidant properties. Its derivatives show potential for further development as therapeutic agents in treating neurodegenerative diseases and cancers. Continued research into its mechanisms of action and clinical applications will be essential to fully realize its therapeutic potential.

Propriétés

IUPAC Name |

methyl 5-methoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-7-3-4-10-8(5-7)9(6-12-10)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBFYEWPUQVAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630531 | |

| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172595-68-5 | |

| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172595-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.